molecular formula C18H20O2 B15065371 (5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one

(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one

Cat. No.: B15065371
M. Wt: 268.3 g/mol
InChI Key: QAMLNXSSTYTNSP-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-Hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one is a tricyclic compound featuring a fused indeno-pyran scaffold with a hexylidene substituent at the 5-position. This structure combines aromatic and aliphatic moieties, conferring unique physicochemical properties such as lipophilicity and conformational rigidity.

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one

InChI

InChI=1S/C18H20O2/c1-2-3-4-5-8-14-13-9-6-7-10-15(13)17-16(14)11-12-20-18(17)19/h6-10H,2-5,11-12H2,1H3/b14-8+

InChI Key

QAMLNXSSTYTNSP-RIYZIHGNSA-N

Isomeric SMILES

CCCCC/C=C\1/C2=C(C3=CC=CC=C31)C(=O)OCC2

Canonical SMILES

CCCCCC=C1C2=C(C3=CC=CC=C31)C(=O)OCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with indeno[1,2-c]pyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where specific atoms or groups in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional parallels between (5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one and related tricyclic compounds are summarized below:

Table 1: Structural and Functional Comparison of Indeno-Fused Tricyclic Compounds

Compound Name / Class Core Structure Key Substituents Biological Activity Affinity/Potency (Reported Values) References
This compound Pyran-1-one 5-hexylidene Insufficient data
1-Methyl-1,4-dihydroindeno[1,2-c]pyrazoles Pyrazole 7-ethoxy, 3-ethoxyphenylamino Tubulin polymerization inhibition (anticancer) IC50: 2–20 nM (HepG2, MCF-7 cells)
1,4-Dihydroindeno[1,2-c]pyrazole-3-carboxamides Pyrazole N-bornyl, N-fenchyl CB2 receptor agonism (neuropathic pain relief) Ki(CB2): 10–50 nM; CB2/CB1 selectivity >100-fold
1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea Pyrazole-urea hybrid 4-oxo, methylpiperazinyl 3CLpro inhibition (antiviral), PI3Kα inhibition (anticancer) ΔG (MM-PBSA): −45 to −50 kcal/mol
6,7-Dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide Pyrazole 6,7-dimethoxy, carboxamide Carbonic anhydrase inhibition IC50: ~100 nM (hCA IX/XII isoforms)

Key Insights from Structural and Functional Comparisons

Core Structure Influence Pyran vs. Pyrazole Rings: The pyran-1-one core in the target compound differs from pyrazole-based analogs by lacking a nitrogen-rich heterocycle. This may reduce hydrogen-bonding interactions with targets like tubulin or enzymes but enhance stability under physiological conditions . Tricyclic Rigidity: The fused indeno scaffold in all compounds provides planar rigidity, favoring interactions with hydrophobic binding pockets (e.g., tubulin’s colchicine site) .

Polar vs. Non-Polar Moieties: Pyrazole derivatives with ethoxy or urea groups exhibit stronger target binding (e.g., IC50 < 20 nM for tubulin inhibitors) due to hydrogen-bonding and π-π stacking . In contrast, bulky bornyl/fenchyl groups in CB2 ligands enhance receptor subtype selectivity .

Biological Activity Trends Anticancer Activity: Pyrazole derivatives targeting tubulin (e.g., 1-methyl-1,4-dihydroindeno[1,2-c]pyrazoles) show nanomolar potency, attributed to their ability to disrupt microtubule dynamics . The hexylidene-pyran analog’s activity remains uncharacterized but may require functionalization (e.g., addition of hydrogen-bond donors) to match this efficacy. Enzyme Inhibition: Urea-linked pyrazoles (e.g., 3CLpro/PI3Kα inhibitors) demonstrate high binding energy (ΔG ≈ −50 kcal/mol) via multipoint interactions with catalytic residues . The pyran-1-one scaffold may lack the necessary pharmacophores for similar inhibition. Receptor Modulation: CB2-selective pyrazoles achieve low nanomolar affinity (Ki < 50 nM) through optimized hydrophobic substituents . The hexylidene chain could mimic these effects but may require stereochemical optimization.

Computational and Experimental Data Molecular dynamics (MD) simulations of pyrazole-urea derivatives reveal stable protein-ligand complexes (RMSD < 2 Å, Rg ≈ 2.3 nm), suggesting rigid binding modes . The hexylidene-pyran analog’s conformational flexibility might reduce binding stability unless constrained. Structure-activity relationship (SAR) studies highlight that even minor substituent changes (e.g., bornyl vs. fenchyl) can alter CB2 affinity by two orders of magnitude , emphasizing the need for precise functionalization in the target compound.

Biological Activity

(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include condensation reactions and cyclization processes. The synthetic pathway often requires careful control of reaction conditions to ensure high yields and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of indeno[1,2-c]pyran compounds. For example, a related compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM . The mechanism of action appears to involve interaction with bacterial DNA gyrase, which is critical for bacterial replication.

CompoundMIC (μM)Target Organism
This compoundTBDTBD
Thiazolopyridine derivative 3g0.21Pseudomonas aeruginosa, Escherichia coli

Cytotoxicity

In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the indeno[1,2-c]pyran framework have been tested for their ability to induce apoptosis in tumor cells. The cytotoxicity was assessed using MTT assays, revealing promising results for further development as anticancer agents .

Case Studies

A notable study evaluated the biological activity of several indeno[1,2-c]pyran derivatives, including this compound. The study found that specific substitutions on the indeno ring significantly influenced both antimicrobial and anticancer activities. For instance:

  • Case Study 1 : A derivative with a hydroxyl group exhibited enhanced cytotoxicity against human cancer cell lines compared to its non-hydroxylated counterparts.
  • Case Study 2 : Molecular docking studies indicated that the binding interactions at the active site of DNA gyrase were crucial for the observed antibacterial activity.

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA Gyrase : Similar compounds have shown strong binding to DNA gyrase via hydrogen bonding and hydrophobic interactions.
  • Induction of Apoptosis : Certain derivatives have been noted to activate apoptotic pathways in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.